7,8-Dihydroxyflavone

TrkB agonist binding affinity surface plasmon resonance

7,8-Dihydroxyflavone (7,8-DHF) is the essential BBB-penetrant TrkB agonist for neuroscience. Oral/i.p. dosing achieves 52 ng/g brain concentrations without invasive BDNF delivery. The 7,8-dihydroxy catechol motif is mandatory for TrkB agonism—altered analogs are inactive. Unlike BDNF, 7,8-DHF sustains TrkB phosphorylation for hours without receptor degradation, ideal for chronic depression, Alzheimer's, and Parkinson's models. Selective for TrkB over TrkA/TrkC at 250 nM for unambiguous pathway interrogation. Used as the benchmark standard for TrkB agonist SAR programs. Request a quote today.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 38183-03-8
Cat. No. B1666355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroxyflavone
CAS38183-03-8
Synonyms6,7-dihydroxyflavone
7,8-dihydroxyflavone
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O
InChIInChI=1S/C15H10O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8,16,18H
InChIKeyCOCYGNDCWFKTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble
Very slightly soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroxyflavone CAS 38183-03-8: Small-Molecule TrkB Agonist for Neuroscience Research Procurement


7,8-Dihydroxyflavone (7,8-DHF; CAS 38183-03-8) is a naturally occurring flavone-class flavonoid that functions as a potent, selective, small-molecule agonist of the tropomyosin receptor kinase B (TrkB) receptor, the primary signaling receptor for brain-derived neurotrophic factor (BDNF) [1]. With a molecular weight of 254 Da, 7,8-DHF binds robustly to the TrkB extracellular domain with a dissociation constant (Kd) of approximately 10 nM and mimics the physiological actions of BDNF, including activation of downstream MAPK and PI3K/Akt signaling cascades [2]. The compound crosses the blood-brain barrier (BBB) following oral or intraperitoneal administration and is orally bioactive, distinguishing it from the native protein ligand BDNF which has poor pharmacokinetic properties and limited CNS penetration [3].

Why Generic Flavone or TrkB Agonist Substitution Fails: The Critical Role of 7,8-Dihydroxyflavone Structural Specificity


In-class flavone compounds and alternative TrkB-targeting molecules cannot be generically substituted for 7,8-dihydroxyflavone (7,8-DHF) due to stringent structure-activity relationship (SAR) requirements that directly govern receptor binding affinity, activation kinetics, and receptor subtype selectivity. Systematic SAR studies have conclusively demonstrated that the 7,8-dihydroxy substitution pattern on the flavone A-ring is essential for TrkB agonistic activity; modification or removal of either hydroxyl group abolishes the compound's ability to activate the receptor [1]. Furthermore, unlike BDNF itself—which transiently activates TrkB followed by receptor internalization and ubiquitination/degradation—7,8-DHF triggers sustained TrkB phosphorylation lasting for hours without receptor degradation, a kinetic signature that cannot be replicated by the native ligand or by non-optimized flavone analogs [2]. The compound also exhibits clear selectivity for TrkB over TrkA and TrkC, a feature not shared by many flavonoid-class compounds, which often display promiscuous kinase inhibition profiles [3].

7,8-Dihydroxyflavone vs. Comparators: Quantitative Differentiation Evidence for Procurement Decisions


TrkB Binding Affinity: 7,8-DHF vs. BDNF Direct Biophysical Comparison

7,8-Dihydroxyflavone demonstrates robust direct binding to the TrkB extracellular domain, a property essential for its function as a small-molecule BDNF mimetic. Using two independent biophysical approaches—surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC)—7,8-DHF was confirmed to interact with the TrkB extracellular domain with a dissociation constant (Kd) of approximately 10 nM [1]. While BDNF also binds TrkB with high affinity, the native ligand is a large protein (27 kDa) with poor pharmacokinetic properties, whereas 7,8-DHF (254 Da) achieves comparable high-affinity receptor engagement as a small molecule amenable to oral administration and BBB penetration [1].

TrkB agonist binding affinity surface plasmon resonance isothermal titration calorimetry

Receptor Activation Kinetics: Sustained TrkB Phosphorylation by 7,8-DHF vs. Transient BDNF Signaling

7,8-DHF and BDNF exhibit fundamentally different TrkB activation kinetics that carry significant implications for downstream signaling outcomes. While BDNF triggers transient TrkB activation followed by rapid receptor internalization and ubiquitination/degradation, 7,8-DHF-triggered TrkB phosphorylation persists for hours, and the internalized receptors are not degraded [1]. This kinetic divergence results in distinct temporal patterns of downstream signaling cascade activation. At 10 minutes, BDNF is more effective at stimulating TrkB internalization, whereas at 60 minutes, 7,8-DHF produces a stronger effect on TrkB internalization than BDNF [1].

TrkB phosphorylation receptor internalization signaling duration ubiquitination

Receptor Subtype Selectivity: TrkB-Specific Activation vs. TrkA/TrkC

7,8-Dihydroxyflavone exhibits clear selectivity for the TrkB receptor over the related Trk family members TrkA and TrkC. In functional assays, 7,8-DHF provoked TrkB activation but did not activate TrkA in both wild-type and TrkC-knockout neurons [1]. At a concentration of 250 nM, 7,8-DHF specifically activates TrkB without activating TrkA or TrkC . This selectivity profile distinguishes 7,8-DHF from many flavonoid-class compounds, which frequently exhibit promiscuous kinase inhibition or activation profiles across multiple receptor systems [1].

TrkB selectivity TrkA TrkC receptor specificity neurotrophin

Blood-Brain Barrier Penetration and CNS Exposure: 7,8-DHF vs. BDNF Protein

A critical differentiator for CNS-targeted research applications is the ability of 7,8-DHF to cross the blood-brain barrier and achieve therapeutically relevant brain concentrations, in contrast to the native ligand BDNF. In mice administered 50 mg/kg 7,8-DHF via oral gavage, the maximum brain tissue concentration reached 52 ng/g [1]. The compound's small molecular size (254 Da) and lipophilic character enable efficient BBB penetration, whereas BDNF (27 kDa) is BBB-impermeable and requires invasive delivery methods such as intracerebroventricular injection [2]. In mouse plasma, 7,8-DHF reaches peak concentrations of 70 ng/mL within 10 minutes of oral administration, with a plasma half-life of approximately 134 minutes [1].

blood-brain barrier CNS penetration brain concentration oral bioavailability pharmacokinetics

Structure-Activity Relationship: Critical 7,8-Dihydroxy Substitution for TrkB Agonism

Systematic structure-activity relationship (SAR) studies have established that the 7,8-dihydroxy (catechol) substitution pattern on the flavone A-ring is essential for TrkB agonistic activity [1]. The preliminary SAR study demonstrated that modification or removal of either the 7-hydroxy or 8-hydroxy group abolishes the compound's ability to activate the TrkB receptor [2]. This requirement explains why other flavone derivatives—such as cianidanol, menadione, and pinocembrin—while exhibiting some antiapoptotic activity, do not function as robust TrkB agonists [3]. Subsequent optimization efforts produced derivatives such as 4′-dimethylamino-7,8-dihydroxyflavone and 2-methyl-8-(4′-(pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(1H)-one with enhanced potency, but the 7,8-dihydroxy motif remains the essential pharmacophore for baseline TrkB agonism [2][4].

structure-activity relationship SAR catechol agonistic activity flavone derivatives

Cellular Potency: EC50 in TrkB-Expressing Cell Lines

In stably transfected TrkB-expressing murine T48 cells, 7,8-DHF suppresses apoptosis with an EC50 value of approximately 35 nM . This sub-100 nanomolar potency in a cellular context compares favorably to the compound's biophysical binding affinity (Kd ∼10 nM) and confirms that 7,8-DHF effectively engages TrkB to produce functional antiapoptotic outcomes at low concentrations [1]. While direct EC50 comparisons for other flavone-class compounds under identical assay conditions are not systematically reported, the low nanomolar potency establishes a quantitative benchmark for TrkB agonism that can be used to evaluate derivative compounds or alternative small-molecule TrkB agonists .

EC50 cellular potency TrkB activation antiapoptotic T48 cell line

High-Value Application Scenarios for 7,8-Dihydroxyflavone Based on Quantitative Differentiation Evidence


In Vivo CNS Studies Requiring Non-Invasive Oral TrkB Activation

7,8-DHF is the preferred TrkB agonist for in vivo neuroscience studies where oral or intraperitoneal administration is required and invasive BDNF delivery methods (e.g., intracerebroventricular injection) are impractical or introduce confounding variables. The compound achieves brain concentrations of 52 ng/g following oral dosing at 50 mg/kg in mice, with peak plasma concentrations of 70 ng/mL reached within 10 minutes, enabling robust CNS TrkB activation without surgical intervention [1][2]. This application scenario is validated by studies demonstrating TrkB activation in the brain, neuroprotection against kainic acid-induced toxicity, decreased infarct volumes in stroke models, and neuroprotection in Parkinson's disease models following systemic 7,8-DHF administration [3].

Chronic Treatment Paradigms Requiring Sustained TrkB Signaling

For experimental designs requiring prolonged TrkB activation without the receptor desensitization and degradation associated with BDNF exposure, 7,8-DHF offers a unique kinetic advantage. Unlike BDNF, which triggers transient activation followed by ubiquitination and receptor degradation, 7,8-DHF sustains TrkB phosphorylation for hours and does not promote receptor degradation upon internalization [1]. This kinetic profile makes 7,8-DHF particularly suitable for chronic treatment studies in depression models (where chronic oral administration promotes hippocampal neurogenesis and produces antidepressant effects) and Alzheimer's disease models (where sustained TrkB activation is required to counteract chronic neurodegenerative processes) [1][2].

TrkB-Specific Signaling Studies Requiring Minimal TrkA/TrkC Cross-Reactivity

When experimental objectives demand clean interrogation of TrkB-specific signaling pathways without confounding activation of TrkA or TrkC, 7,8-DHF provides validated receptor subtype selectivity. The compound activates TrkB but not TrkA in both wild-type and TrkC-knockout neuronal preparations, and at 250 nM specifically activates TrkB without activating TrkA or TrkC [1][2]. This selectivity profile supports studies requiring unambiguous attribution of observed effects to TrkB signaling, including investigation of BDNF/TrkB pathway-specific mechanisms in synaptic plasticity, neuronal survival, and neurogenesis [3].

Prodrug Development and SAR Reference Standard

7,8-DHF serves as the essential reference standard for SAR studies aimed at developing improved TrkB agonists with enhanced pharmacokinetic properties. The compound's moderate oral bioavailability (approximately 5% in mice) and plasma half-life of approximately 134 minutes have motivated extensive prodrug development programs, including the optimized prodrug R13, which substantially increases half-life, oral bioavailability, and brain exposure [1][2]. The 7,8-dihydroxy (catechol) motif remains the validated pharmacophore for baseline TrkB agonism, providing a structural benchmark against which novel derivatives (such as 4′-dimethylamino-7,8-dihydroxyflavone) are quantitatively evaluated [3]. Researchers developing novel TrkB agonists require authentic 7,8-DHF as a positive control and benchmark comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Dihydroxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.